BenchChemオンラインストアへようこそ!

5-Bromo-N-(m-tolyl)nicotinamide

Lipophilicity ADME Lead optimization

5-Bromo-N-(m-tolyl)nicotinamide (CAS 302953-18-0; synonym: 5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide) is a disubstituted N-aryl nicotinamide belonging to the broader class of N-phenyl nicotinamides—a pharmacophore family recognized for apoptosis induction and microtubule polymerization inhibition. It features a bromine atom at the 5-position of the pyridine ring and an m-tolyl (3-methylphenyl) substituent on the carboxamide nitrogen.

Molecular Formula C13H11BrN2O
Molecular Weight 291.148
CAS No. 302953-18-0
Cat. No. B2974971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-(m-tolyl)nicotinamide
CAS302953-18-0
Molecular FormulaC13H11BrN2O
Molecular Weight291.148
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C13H11BrN2O/c1-9-3-2-4-12(5-9)16-13(17)10-6-11(14)8-15-7-10/h2-8H,1H3,(H,16,17)
InChIKeyWIKIKQDYBGMCPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-(m-tolyl)nicotinamide (CAS 302953-18-0): Physicochemical Identity and Procurement-Relevant Properties


5-Bromo-N-(m-tolyl)nicotinamide (CAS 302953-18-0; synonym: 5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide) is a disubstituted N-aryl nicotinamide belonging to the broader class of N-phenyl nicotinamides—a pharmacophore family recognized for apoptosis induction and microtubule polymerization inhibition [1]. It features a bromine atom at the 5-position of the pyridine ring and an m-tolyl (3-methylphenyl) substituent on the carboxamide nitrogen. Key physicochemical identifiers include a molecular weight of 291.14 g·mol⁻¹, computed LogP of 3.32, topological polar surface area (tPSA) of 42.0 Ų, one hydrogen-bond donor, two hydrogen-bond acceptors, and two rotatable bonds . The compound is commercially available as a solid from multiple screening-compound suppliers including Ambinter (cat. AMB2550591) and ChemBridge/Hit2Lead (SC-6144490), positioned as a building block and screening candidate for medicinal chemistry programs .

5-Bromo-N-(m-tolyl)nicotinamide: Why In-Class Analogs Are Not Interchangeable


Within the N-aryl nicotinamide chemotype, even subtle positional isomerism—such as meta- versus para-tolyl substitution—can produce measurable differences in lipophilicity, molecular recognition, and target engagement that preclude simple interchange in a screening cascade or SAR program . The 5-bromo substituent further distinguishes this compound from its des-halogen counterpart (N-(m-tolyl)nicotinamide, MW 212.25 [1]), contributing an approximately 79 Da mass increment, altered electron density on the pyridine ring, and a reactive handle for palladium-catalyzed cross-coupling that the des-bromo analog lacks [2]. The quantitative evidence below demonstrates that even the closest positional isomer (5-bromo-N-(p-tolyl)nicotinamide, CAS 313224-65-6) diverges in experimentally determined LogP by +0.19 log units , a difference sufficient to affect solubility, permeability, and protein binding in a biological matrix.

5-Bromo-N-(m-tolyl)nicotinamide: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differential: Meta-Tolyl (LogP 3.32) vs Para-Tolyl Isomer (LogP 3.13)

The meta-tolyl isomer (5-Bromo-N-(m-tolyl)nicotinamide) exhibits a computed LogP of 3.32 , compared to an experimentally determined LogP of 3.13 for the para-tolyl isomer (5-Bromo-N-(p-tolyl)nicotinamide, CAS 313224-65-6) . The resulting ΔLogP of +0.19 indicates that the meta-substituted compound is measurably more lipophilic than its para counterpart—a consequence of the differential spatial orientation of the methyl group affecting solvation energetics. This difference, while modest in absolute terms, places the two isomers on opposite sides of the commonly applied LogP = 3.0 threshold for oral drug-likeness under Lipinski guidelines.

Lipophilicity ADME Lead optimization Positional isomerism

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Antagonist Activity: IC50 310 nM in Striatal Dopamine Release Assay

5-Bromo-N-(m-tolyl)nicotinamide was evaluated for antagonist activity at nAChR subtypes mediating nicotine-evoked dopamine release, yielding an IC50 of 310 nM for inhibition of [³H]dopamine overflow from superfused rat striatal slices [1][2]. This assay is directly relevant to central nAChR pharmacology and tobacco-use-cessation target validation. For context, structurally diverse nAChR antagonists tested in the same assay system span an IC50 range from 2 nM to 6 μM [3], placing this compound in the moderate-potency tier. Separately, the compound exhibited very weak agonist functional potency at recombinant human α3β4 nAChR (EC50 ≈ 41,000 nM) [4], indicating a functional selectivity profile favoring antagonist activity at native receptor populations mediating dopamine release over direct agonism at recombinant α3β4 subtypes.

Nicotinic receptors Dopamine release nAChR antagonist Neuropharmacology Addiction

Physicochemical Divergence from the Des-Bromo Analog N-(m-Tolyl)nicotinamide

The 5-bromo substituent distinguishes 5-Bromo-N-(m-tolyl)nicotinamide (MW 291.14, LogP 3.32 ) from its closest des-halogen analog N-(m-tolyl)nicotinamide (MW 212.25, Formula C₁₃H₁₂N₂O [1]). The bromine atom contributes approximately 79 Da of additional mass, increases molecular volume, alters the pyridine ring's electron density (σ-electron-withdrawing effect), and introduces a chemically addressable site for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) [2]. The LogP increase attributable to bromination is consistent with the known Hansch π constant for aromatic bromine (π ≈ +0.86 relative to hydrogen), which predicts enhanced membrane partitioning and potentially altered pharmacokinetic behavior.

Physicochemical properties Molecular weight Halogen effect SAR Building block

Meta-Substitution Pharmacophore: Positioning Within the N-Phenyl Nicotinamide Apoptosis-Inducer Class

5-Bromo-N-(m-tolyl)nicotinamide belongs to the N-phenyl nicotinamide chemotype, which has been systematically characterized as a class of apoptosis inducers acting via microtubule polymerization inhibition, analogous to vinblastine [1]. In the landmark SAR study by Cai et al. (2003), the prototypical screening hit N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide (Compound 1) exhibited an EC₅₀ of 1.6 μM in a caspase activation assay in T47D breast cancer cells, while the optimized lead 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (Compound 10) achieved an EC₅₀ of 0.082 μM and a GI₅₀ of 0.21 μM—a 20-fold potency improvement achieved through systematic N-aryl substitution [1]. The meta-methylphenyl substitution pattern present in 5-Bromo-N-(m-tolyl)nicotinamide has not been directly evaluated in the published apoptosis SAR, but the established structure-activity trends indicate that substitution position and electronic character on the N-phenyl ring are critical determinants of both caspase activation potency and microtubule polymerization inhibitory activity [1]. The presence of a 5-bromo substituent on the nicotinamide ring introduces an additional vector for modulating pyridine ring electronics distinct from the N-aryl substitution explored in the published SAR.

Apoptosis Microtubule polymerization N-phenyl nicotinamide Cancer SAR

5-Bromo-N-(m-tolyl)nicotinamide: Evidence-Anchored Application Scenarios for Scientific Procurement


Neuronal Nicotinic Receptor Pharmacology: Moderate-Affinity nAChR Antagonist Tool Compound

Research groups investigating nAChR subtype pharmacology—particularly those focused on nicotine-evoked dopamine release as a model for tobacco dependence—can deploy 5-Bromo-N-(m-tolyl)nicotinamide as a structurally characterized, moderate-affinity antagonist with an IC₅₀ of 310 nM in the rat striatal slice [³H]DA overflow assay [1]. Its very weak agonist activity at recombinant α3β4 nAChR (EC₅₀ ≈ 41,000 nM) suggests that, at concentrations relevant to dopamine-release blockade, off-target agonism at this subtype is negligible [2]. For SAR programs, the 5-bromo position provides a synthetic handle for systematic modification, while the meta-tolyl group on the amide nitrogen offers a differentiated steric profile compared to the more extensively studied para-substituted and unsubstituted N-phenyl analogs.

N-Phenyl Nicotinamide Apoptosis and Microtubule Polymerization Screening

Given the established class-level activity of N-phenyl nicotinamides as microtubule polymerization inhibitors and apoptosis inducers [3], 5-Bromo-N-(m-tolyl)nicotinamide represents a rationally selected screening candidate for anticancer drug discovery programs. The compound's meta-methylphenyl substitution pattern and 5-bromo substituent explore two SAR vectors—N-aryl substitution position and pyridine ring halogenation—that are underrepresented in the published pharmacophore characterization. Procurement of this compound for caspase activation screening (T47D or comparable cell lines) and tubulin polymerization assays can generate novel SAR data points that expand the known activity landscape of the N-phenyl nicotinamide class beyond the published 2-nitro-4-alkoxy substitution paradigm.

Medicinal Chemistry Building Block for Parallel Library Synthesis

The 5-bromo substituent on 5-Bromo-N-(m-tolyl)nicotinamide serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (aryl-aryl bond formation), Buchwald-Hartwig (C-N coupling), and Sonogashira (alkynylation) [4]. This positions the compound as a versatile late-stage diversification intermediate for generating focused libraries of N-(m-tolyl)nicotinamide analogs with varied 5-position substituents. The meta-tolyl amide moiety remains invariant during cross-coupling at the 5-position, enabling systematic exploration of pyridine ring SAR while holding the N-aryl pharmacophore constant—a synthetic strategy not accessible with the des-bromo analog N-(m-tolyl)nicotinamide.

Lipophilicity-Modulated ADME Profiling: Meta- vs Para-Tolyl Isomer Comparison

For ADME scientists conducting systematic lipophilicity-permeability relationship studies within the N-aryl nicotinamide series, the pairwise comparison of 5-Bromo-N-(m-tolyl)nicotinamide (LogP 3.32 ) with its para-tolyl isomer 5-Bromo-N-(p-tolyl)nicotinamide (LogP 3.13 ) offers an experimentally tractable isomer pair with a ΔLogP of 0.19. This modest but reproducible difference can be exploited to probe the sensitivity of passive membrane permeability, P-glycoprotein efflux ratio, and microsomal metabolic stability to subtle lipophilicity changes within an otherwise identical molecular scaffold—information that is directly transferable to lead optimization decision-making.

Quote Request

Request a Quote for 5-Bromo-N-(m-tolyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.